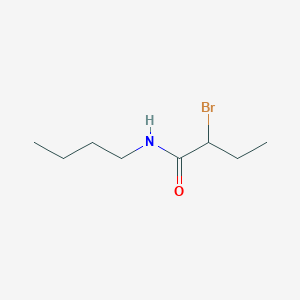

2-bromo-N-butylbutanamide

説明

2-Bromo-N-butylbutanamide (BBBA) is an organic compound with a molecular formula of C8H15BrN2O. It is a colorless liquid with a pungent odor. BBBA has been studied for its potential uses in scientific research due to its unique properties. It has been used in various laboratory experiments, including synthesis, biochemical analysis, and pharmacological studies.

科学的研究の応用

Chemical Behavior and Kinetics

- 2-bromo-N-butylbutanamide shows interesting chemical behavior in basic mediums, such as undergoing ring closure to form derivatives and subsequent hydrolysis to different derivatives. This has been demonstrated in studies involving kinetics and mechanism formation, where different values of dissociation constants and cyclization rate constants were observed for derivatives of this compound (Sedlák, Hejtmánková, Kašparová, & Kaválek, 2002).

Xanthine Oxidase Inhibitory Properties

- Some derivatives of this compound were examined for their inhibitory activity against xanthine oxidase, a key enzyme in the purine metabolism pathway. However, they did not exhibit significant inhibitory effects, suggesting their noncyclic structure might impact biological activity (Smelcerovic et al., 2016).

Potential as Anti-Diabetic Agents

- The compound has been used in the synthesis of N-substituted derivatives showing potential as anti-diabetic agents. This was evidenced by their effective inhibition of the α-glucosidase enzyme, suggesting a promising avenue for further research in diabetes treatment (Nazir et al., 2018).

Synthesis of Mixed-Metal Assemblies

- This compound plays a role in the synthesis of mixed-metal assemblies, which are important in the study of materials science and magnetic properties (Tamaki et al., 1992).

Synthesis and Biological Activity Screening

- Novel derivatives of this compound were synthesized and screened for various biological activities, including cytotoxicity, anti-inflammatory, and antibacterial activities. Their low cytotoxicity makes them interesting for further exploration in drug development (Yancheva et al., 2015).

Lipoxygenase Inhibition

- Derivatives of this compound were investigated as lipoxygenase inhibitors, an important target for anti-inflammatory drugs. This research highlights the compound's utility in developing new pharmacological agents (Aziz‐ur‐Rehman et al., 2016).

Applications in CO2 Capture

- Studies involving tetra-n-butyl ammonium bromide, a compound closely related to this compound, have shown its effectiveness in CO2 capture and hydrate-based gas separation processes, highlighting potential environmental applications (Li et al., 2018).

Herbicidal Activity

- Investigations into the herbicidal activity of compounds structurally similar to this compound have been conducted, indicating its potential utility in agricultural sciences (Osamu et al., 2010).

Safety and Hazards

While specific safety data for 2-bromo-N-butylbutanamide is not available, it’s important to handle all chemical compounds with care. Brominated compounds can be hazardous and may cause burns to the skin, eyes, and mucous membranes . They should be handled in a well-ventilated area, and direct contact with the skin and eyes should be avoided .

特性

IUPAC Name |

2-bromo-N-butylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO/c1-3-5-6-10-8(11)7(9)4-2/h7H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIBXFFZNSTIGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(CC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide](/img/structure/B3033591.png)

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B3033594.png)

![7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033600.png)

![5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline](/img/structure/B3033603.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B3033605.png)

![2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde](/img/structure/B3033613.png)

![[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3033614.png)